N-Methyl-N-vinylacetamide

Catalog No.
S1484123
CAS No.
3195-78-6
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-vinylacetamide

CAS Number

3195-78-6

Product Name

N-Methyl-N-vinylacetamide

IUPAC Name

N-ethenyl-N-methylacetamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3

InChI Key

PNLUGRYDUHRLOF-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C=C

Synonyms

N-Ethenyl-N-methylacetamide; N-Methylvinylacetamide; N-Vinyl-N-methylacetamide;

Canonical SMILES

CC(=O)N(C)C=C

N-Methyl-N-vinylacetamide is an organic compound with the molecular formula C5_5H9_9NO, classified as a vinylamide. It is a colorless liquid that exhibits a boiling point of approximately 105.6°C. The compound is synthesized through the reaction of acetamide with vinyl chloride, resulting in a stable product under normal conditions . N-Methyl-N-vinylacetamide is recognized for its amphiphilic properties, which enable it to interact favorably with both hydrophilic and hydrophobic environments, making it particularly useful in various applications such as drug delivery systems and polymer synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of NMVA.

  • No specific data on NMVA's toxicity or flammability is currently available.
  • Due to the presence of the amide group, it is advisable to handle NMVA with standard laboratory precautions for potentially hazardous chemicals, including wearing gloves, eye protection, and working in a fume hood.
Typical of vinyl compounds. Key reactions include:

  • Polymerization: N-Methyl-N-vinylacetamide can undergo radical polymerization to form poly(N-methyl-N-vinylacetamide). This polymerization can be initiated by various methods, including thermal initiation or through the use of radical initiators, resulting in polymers with diverse molecular weights and properties .
  • Cross-linking Reactions: The presence of the vinyl group allows for cross-linking with other monomers or polymers, enhancing the mechanical properties of the resulting materials.
  • Hydrolysis: Under acidic or basic conditions, N-Methyl-N-vinylacetamide can hydrolyze to form N-methylacetamide and acetic acid, which can be significant in biological contexts .

Research indicates that N-Methyl-N-vinylacetamide and its derivatives exhibit promising biological activities. For instance, amphiphilic derivatives of this compound have been studied as alternatives to polyethylene glycol (PEG) in lipid-based nanocarriers for gene delivery. These derivatives demonstrate enhanced cellular uptake and reduced immunogenicity compared to PEGylated systems, making them advantageous for delivering small interfering RNA (siRNA) and other therapeutic agents .

In vivo studies have shown that formulations containing N-Methyl-N-vinylacetamide derivatives do not accumulate in the liver and exhibit minimal systemic inflammatory responses, suggesting a favorable safety profile for biomedical applications .

The synthesis of N-Methyl-N-vinylacetamide can be achieved through several methods:

  • Direct Reaction: The most common method involves the reaction of acetamide with vinyl chloride under controlled conditions. This method typically requires careful handling due to the reactivity of vinyl chloride .
  • Palladium-Catalyzed Processes: Advanced synthetic routes may involve palladium-catalyzed reactions that enhance stability and polymerizability, allowing for better control over the molecular weight and distribution of the resulting polymers .
  • Radical Polymerization Techniques: Utilizing radical initiators can facilitate the polymerization of N-Methyl-N-vinylacetamide into various copolymers or homopolymers, expanding its applicability in materials science .

: Its derivatives are employed in drug delivery systems, particularly for genetic materials like siRNA, due to their favorable biocompatibility and stealth properties .
  • Polymer Industry: The compound serves as a monomer for synthesizing various polymers used in coatings, adhesives, and sealants due to its ability to form strong cross-linked networks.
  • Laboratory Reagent: It is also used as a reagent in chemical syntheses and research applications due to its versatile reactivity .
  • Studies have shown that N-Methyl-N-vinylacetamide interacts effectively with lipid membranes when used in formulations for drug delivery. Its amphiphilic nature facilitates the integration into lipid nanoparticles, enhancing their stability and cellular uptake. Furthermore, formulations based on this compound have demonstrated reduced protein corona formation compared to traditional PEG-based systems, leading to improved performance in delivering therapeutic agents without triggering adverse immune responses .

    Several compounds share structural similarities with N-Methyl-N-vinylacetamide. Below is a comparison highlighting its uniqueness:

    Compound NameStructure CharacteristicsUnique Features
    N-VinylacetamideVinyl group attached to acetamideLacks methyl substitution; less hydrophilic
    N,N-DimethylacrylamideDimethyl substitution on acrylamideHigher hydrophobicity; used primarily in hydrogels
    N-Ethyl-N-vinylacetamideEthyl group instead of methylAlters solubility; affects interaction with biological systems
    Poly(N-methyl-N-vinylacetamide)Polymer form; high molecular weightExhibits distinct mechanical properties; used in coatings

    N-Methyl-N-vinylacetamide stands out due to its amphiphilic nature, which enhances its compatibility with both hydrophilic and lipophilic environments compared to other similar compounds. This characteristic makes it particularly suitable for applications in drug delivery systems where interaction with biological membranes is crucial.

    XLogP3

    0.2

    UNII

    GL7LDW4PGB

    GHS Hazard Statements

    Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (31.75%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (31.75%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (31.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H372 (68.25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard

    Other CAS

    3195-78-6

    Wikipedia

    N-methyl-N-vinylacetamide

    General Manufacturing Information

    Acetamide, N-ethenyl-N-methyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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